molecular formula C12H24O3 B1171008 1-Dimethyl(prop-2-enyl)silyloxyoctane CAS No. 160882-62-2

1-Dimethyl(prop-2-enyl)silyloxyoctane

Cat. No.: B1171008
CAS No.: 160882-62-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Dimethyl(prop-2-enyl)silyloxyoctane is a specialty organosilicon compound that serves as a valuable building block in advanced chemical research and development. While specific applied research for this exact molecule is not readily available in public literature, its structure indicates primary utility in organic synthesis, particularly as a protected intermediate or a modifying agent. The dimethyl(prop-2-enyl)silyl group can function as a protecting group for alcohols, and the terminal alkene (prop-2-enyl) moiety offers a versatile handle for further chemical transformations, such as hydrosilylation or polymerization. This makes it a compound of interest for developing novel synthetic methodologies, creating specialized silicone-based polymers, and engineering surface properties in material science. In research contexts analogous to metabolite profiling, similar volatile and nonpolar compounds are analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to understand complex biochemical mixtures . As with all reagents of this nature, this compound is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets and conduct all necessary risk assessments prior to use.

Properties

CAS No.

160882-62-2

Molecular Formula

C12H24O3

Synonyms

1-Dimethyl(prop-2-enyl)silyloxyoctane

Origin of Product

United States

Comparison with Similar Compounds

1-Dimethyl(phenyl)silyloxyhexadecane

  • Structural Differences :
    • The phenyl group replaces the prop-2-enyl substituent on the silicon atom.
    • The octane chain is replaced by a longer hexadecane (C16) chain.
  • Physical Properties: The longer hexadecane chain increases hydrophobicity and boiling point relative to the octane chain in the target compound. Applications: Phenyl-substituted silyl ethers are often used in cross-coupling reactions, whereas allyl-substituted variants may participate in radical allylation .

4-(Prop-2-enoyloxy)octane

  • Structural Differences: Contains an enoyloxy (acrylate) ester group instead of a silyl ether. The prop-2-enoyl group is conjugated, enhancing electrophilic reactivity.
  • Key Comparisons: Reactivity: The enoyloxy group undergoes Michael additions or polymerizations, unlike silyl ethers, which are typically inert under similar conditions but cleaved by acids or fluorides. Stability: Silyl ethers are more thermally stable, whereas enoyl esters are prone to hydrolysis or radical-initiated degradation .

4-(Prop-2-enyl)-phenyl-3'-methylbutyrate

  • Structural Differences: A phenylpropanoid ester with a prop-2-enyl side chain and a methylbutyrate group. Lacks a silicon center but shares the prop-2-enyl motif.
  • Key Comparisons :
    • Biosynthetic Relevance : Found in plant essential oils (e.g., Pimpinella species), this compound’s bioactivity (e.g., antimicrobial) contrasts with synthetic silyl ethers’ roles in materials science.
    • Functional Group Impact : The ester group enables hydrogen bonding, affecting solubility in polar solvents, whereas silyl ethers are hydrophobic .

Tributyl [2-(Trimethylsilyl)-prop-2-enyl]stannane

  • Structural Differences :
    • Contains a tin (stannane) center instead of silicon and a tributyltin group.
    • Shares the prop-2-enyl substituent with a trimethylsilyl modification.
  • Key Comparisons: Reactivity in Radical Reactions: The trimethylsilyl group accelerates allylation rates with nucleophilic radicals by 4.2–6.5× compared to non-silylated analogs. This suggests that the dimethyl(prop-2-enyl)silyl group in the target compound may similarly enhance radical trapping efficiency. Applications: Stannanes are used in radical chain reactions, whereas silyl ethers serve as protecting groups or silicon-based reagents .

Data Tables

Table 1: Structural and Functional Comparison

Compound Functional Group Key Substituent Reactivity Profile Applications
1-Dimethyl(prop-2-enyl)silyloxyoctane Silyl ether Prop-2-enyl, Octane Radical allylation, acid-labile Protecting groups, surfactants
1-Dimethyl(phenyl)silyloxyhexadecane Silyl ether Phenyl, Hexadecane Cross-coupling, inert to radicals Organic synthesis
4-(Prop-2-enoyloxy)octane Enoyl ester Prop-2-enoyl, Octane Electrophilic addition, hydrolysis Polymers, coatings
Tributyl [2-(trimethylsilyl)-prop-2-enyl]stannane Stannane Trimethylsilyl, Tributyltin Radical allylation (fast) Radical chemistry, synthesis

Table 2: Electronic Effects on Reactivity

Substituent on Prop-2-enyl Compound Class Rate Enhancement (Nucleophilic Radicals) Rate Enhancement (Electrophilic Radicals)
Trimethylsilyl Allylstannane 4.2–6.5× No effect
Methyl Allylstannane 1.0× (baseline) Moderate enhancement
Hydrogen Allylstannane 1.0× No effect

Research Findings and Implications

  • Silyl vs. Stannane Reactivity : The trimethylsilyl group in allylstannanes enhances nucleophilic radical trapping, suggesting analogous silyl ethers like this compound could be tailored for similar applications in radical chemistry .
  • Chain Length Effects : Longer alkyl chains (e.g., hexadecane in 1-dimethyl(phenyl)silyloxyhexadecane) increase hydrophobicity, making them suitable for lipid-soluble formulations, whereas shorter chains (octane) balance solubility and volatility .
  • Biological vs. Synthetic Roles: Prop-2-enyl-substituted phenylpropanoids (e.g., 4-(prop-2-enyl)-phenyl-3'-methylbutyrate) exhibit natural bioactivity, while synthetic silyl ethers are prioritized for stability in industrial processes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-dimethyl(prop-2-enyl)silyloxyoctane in laboratory settings?

  • Methodological Answer : The compound can be synthesized via silylation of octanol derivatives using allylsilane reagents. A two-step approach is common: (1) Protection of the hydroxyl group in octanol using a silyl chloride (e.g., chlorodimethyl(prop-2-enyl)silane) under inert conditions, and (2) purification via column chromatography to isolate the silyl ether. Key reagents include BuLi or t-BuOK for deprotonation, as described in allylstannane syntheses . Allylsilane reactivity can be tuned by substituents on the silicon atom, as seen in analogous allyldimethoxysilane systems .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for verifying the silyl ether linkage and allyl group geometry. Gas chromatography-mass spectrometry (GC-MS) can detect impurities or byproducts, as demonstrated in analyses of structurally similar silyloxy compounds . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is recommended for unambiguous structural determination .

Q. What are the stability considerations for silyl ether derivatives like this compound under varying conditions?

  • Methodological Answer : Silyl ethers are sensitive to hydrolysis under acidic or basic conditions. Stability tests should include exposure to pH gradients (e.g., aqueous HCl or NaOH) and monitoring via thin-layer chromatography (TLC). The dimethylsilyl group offers moderate steric protection compared to bulkier substituents, as observed in related allylsilane systems .

Advanced Research Questions

Q. How does the dimethylsilyloxy group influence the reactivity of the allyl moiety in radical addition reactions?

  • Methodological Answer : The Me₃Si substituent accelerates allylation rates in nucleophilic radical reactions by stabilizing the transition state through hyperconjugation. Competition experiments with non-substituted allylstannanes (e.g., tributyl(prop-2-enyl)stannane) show a 4.2–6.5× rate enhancement for silylated derivatives, attributed to partial polarization in the transition state . Electrophilic radicals, however, may favor methyl over silyl groups due to electronic effects.

Q. What computational methods are suitable for modeling the electronic effects of the silyloxy group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict substituent effects on bond dissociation energies and transition-state geometries. Studies on analogous vinylsilanes suggest that the Me₃Si group lowers activation barriers in allylation reactions by delocalizing electron density .

Q. How should researchers address discrepancies in spectroscopic data when characterizing silyl ether derivatives?

  • Methodological Answer : Cross-validation using multiple techniques (e.g., HSQC, HMBC for NMR; high-resolution MS) is essential. For example, ¹H-¹H COSY and HMBC correlations resolve ambiguities in allyl proton coupling, as demonstrated in analyses of 4-(prop-2-enyl)-phenyl esters . Crystallographic data from SHELX-refined structures can resolve conflicting NMR assignments .

Data Analysis and Experimental Design

Q. What strategies mitigate competing side reactions (e.g., dimerization) during radical allylation with silyloxy substrates?

  • Methodological Answer : Optimizing reaction stoichiometry (excess allylstannane) and using radical initiators (e.g., AIBN) under inert conditions suppress side reactions. Lower temperatures (0–25°C) and non-polar solvents (e.g., toluene) minimize radical disproportionation, as shown in allylstannane-mediated syntheses .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of silyloxy group participation in catalytic cycles?

  • Methodological Answer : Deuterium labeling at the allyl or silyl positions (e.g., D-labeling of prop-2-enyl groups) combined with kinetic studies quantifies KIEs. For example, primary KIEs >1 indicate significant bond cleavage in the rate-determining step, as observed in allylsilane-mediated allylations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.